

Synthesis Protocol for (E)-5-(2-Bromovinyl)uracil: A Key Antiviral Intermediate

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Compound of Interest		
Compound Name:	(E)-5-(2-BromovinyI)uracil	
Cat. No.:	B194307	Get Quote

Application Note

(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine analogue with significant biological activity. It serves as a crucial intermediate in the synthesis of potent antiviral nucleosides, most notably Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU), which is used in the treatment of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) infections.[1] BVU itself exhibits antiviral properties and is also known to be a metabolite of Brivudine.[1] Its mechanism of action is linked to the inhibition of viral DNA replication. The synthesis protocol detailed below describes a reliable two-step method starting from readily available 5-formyluracil, providing a clear pathway for researchers in medicinal chemistry and drug development to access this important compound.

Overall Synthesis Scheme

The synthesis proceeds in two main steps:

- Knoevenagel-Doebner Condensation: 5-Formyluracil is reacted with malonic acid using a
 piperidine catalyst in pyridine to form the intermediate, (E)-5-(2-Carboxyvinyl)uracil.
- Bromodecarboxylation: The intermediate is then subjected to a Hunsdiecker-type reaction using N-Bromosuccinimide (NBS) to yield the final product, **(E)-5-(2-Bromovinyl)uracil**.

Experimental Workflow Diagram



The following diagram illustrates the sequential workflow of the synthesis protocol.



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Caption: Workflow for the two-step synthesis of **(E)-5-(2-Bromovinyl)uracil**.

Detailed Experimental Protocols

Safety Precautions: This protocol involves the use of pyridine (toxic, flammable, unpleasant odor), N-Bromosuccinimide (irritant), and dimethylformamide (toxic). All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil

This procedure follows the principles of a Knoevenagel-Doebner condensation.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-formyluracil (1.40 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).
- Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask, followed by the addition of piperidine (0.2 mL) as a catalyst.
- Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. The solution will turn yellow.
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
- Collect the solid product by vacuum filtration.
- Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove residual pyridine and impurities.



• Dry the product under vacuum to yield (E)-5-(2-Carboxyvinyl)uracil as a pale yellow solid.

Step 2: Synthesis of (E)-5-(2-Bromovinyl)uracil

This procedure is a bromodecarboxylation reaction.

- Reaction Setup: In a round-bottom flask, dissolve the dried (E)-5-(2-Carboxyvinyl)uracil (0.92 g, 5.0 mmol) and anhydrous potassium acetate (0.59 g, 6.0 mmol) in a mixture of N,N-dimethylformamide (DMF, 10 mL) and water (1 mL).
- Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.07 g, 6.0 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
- Reaction: Stir the reaction mixture at room temperature for 1 hour.
- Work-up and Isolation: Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
- Collect the resulting white precipitate by vacuum filtration.
- Wash the solid thoroughly with water, followed by cold ethanol, and finally with diethyl ether.
- Dry the product under vacuum to afford (E)-5-(2-Bromovinyl)uracil.

Data Presentation

Table 1: Reagent and Product Quantities



Compound Name	Role	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Eq.
Step 1					
5- Formyluracil	Starting Material	140.09	1.40	10.0	1.0
Malonic Acid	Reagent	104.06	1.25	12.0	1.2
Pyridine	Solvent	79.10	~19.6 (20 mL)	-	-
Piperidine	Catalyst	85.15	~0.17 (0.2 mL)	-	-
(E)-5-(2- Carboxyvinyl) uracil	Product	184.12	~1.66	~9.0 (90% yield)	-
Step 2					
(E)-5-(2- Carboxyvinyl) uracil	Starting Material	184.12	0.92	5.0	1.0
N- Bromosuccini mide (NBS)	Reagent	177.98	1.07	6.0	1.2
Potassium Acetate	Base	98.14	0.59	6.0	1.2
DMF / Water	Solvent	-	10 mL / 1 mL	-	-
(E)-5-(2- Bromovinyl)ur acil	Final Product	217.02	~0.81	~3.75 (75% yield)	-

Note: Yields are representative and may vary based on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data



Compound	Appearance	Melting Point (°C)	1H NMR (DMSO-d6, δ ppm)
(E)-5-(2- Carboxyvinyl)uracil	Pale yellow solid	>300	11.4 (s, 2H, NH), 8.1 (s, 1H, H-6), 7.3 (d, 1H, J=16 Hz, vinyl-H), 6.0 (d, 1H, J=16 Hz, vinyl-H)
(E)-5-(2- Bromovinyl)uracil	White solid	285-290 (dec.)	11.5 (s, 2H, NH), 8.2 (s, 1H, H-6), 7.2 (d, 1H, J=13 Hz, vinyl-H), 6.8 (d, 1H, J=13 Hz, vinyl-H)

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References

- 1. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine PubMed [pubmed.ncbi.nlm.nih.gov]
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